3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACUJSAIQSYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 3-Chloro-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide
Core Benzenesulfonamide Synthesis
The benzenesulfonamide scaffold is typically constructed via sulfonation of chlorobenzene derivatives. In one approach, 3-chlorobenzenesulfonyl chloride is synthesized by chlorosulfonation of chlorobenzene using chlorosulfonic acid under controlled conditions (60–70°C, 4–6 h). The resulting sulfonyl chloride is then reacted with 2,2,2-trifluoroethylamine to form the target compound.
Key challenges include regioselectivity in sulfonation and purification of intermediates. For instance, sulfonation of meta-chlorobenzene yields 3-chlorobenzenesulfonic acid as the major product, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This method achieves yields of 68–72%, with purity >95% by HPLC.
The 2,2,2-trifluoroethyl group is introduced via nucleophilic substitution or reductive amination. A widely cited method involves reacting 3-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. Optimized conditions (tetrahydrofuran, 0°C to room temperature, 12 h) yield 80–85% of the sulfonamide.
Alternative routes employ 2,2,2-trifluoroethylamine hydrochloride, which requires activation with strong bases like sodium hydride (NaH) in dimethylformamide (DMF). However, this method risks side reactions, including over-alkylation, reducing yields to 65–70%.
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the coupling reaction. For example, a mixture of 3-chlorobenzenesulfonyl chloride (1.2 equiv) and 2,2,2-trifluoroethylamine (1.0 equiv) in acetonitrile, irradiated at 100°C for 15 minutes, achieves 92% yield with >99% purity. This method reduces reaction times from hours to minutes while minimizing thermal decomposition.
Solid-Phase Synthesis
Immobilized sulfonyl chlorides on Wang resin enable iterative purification. In a reported protocol, resin-bound 3-chlorobenzenesulfonyl chloride is treated with 2,2,2-trifluoroethylamine in DMF at 50°C for 6 h, followed by cleavage with trifluoroacetic acid (TFA). This approach yields 88% product with residual solvents <0.1% by GC-MS.
Analytical and Mechanistic Insights
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 7.51 (d, J = 7.6 Hz, 1H, Ar-H), 5.21 (br s, 1H, NH), 3.82 (q, J = 9.2 Hz, 2H, CF₃CH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (t, J = 9.2 Hz, CF₃).
- HRMS : m/z calculated for C₈H₆ClF₃NO₂S [M+H]⁺: 292.9764; found: 292.9761.
Reaction Optimization Tables
Table 1. Solvent Screening for Coupling Reaction
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 0–25 | 12 | 85 |
| DMF | NaH | 25 | 6 | 70 |
| Acetonitrile | K₂CO₃ | 80 | 3 | 78 |
| DCM | Pyridine | 0–5 | 24 | 65 |
Table 2. Microwave vs Conventional Heating
| Method | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | 25 | 12 h | 85 | 98 |
| Microwave | 100 | 15 min | 92 | 99 |
Challenges and Mitigation Strategies
Industrial Applications and Scalability
Kilogram-scale production employs continuous flow reactors, where 3-chlorobenzenesulfonyl chloride and 2,2,2-trifluoroethylamine are mixed at 50°C with a residence time of 10 minutes. This system achieves 90% conversion and 87% isolated yield, demonstrating feasibility for commercial manufacturing.
Chemical Reactions Analysis
Acylation Reactions
This compound participates in nucleophilic substitution at the sulfonamide nitrogen. Acylation with heterocyclic carbonyl chlorides under basic conditions yields N-acylated derivatives.
Key Observations :
-
Sodium hydride acts as a base to deprotonate the sulfonamide NH, enhancing nucleophilicity.
-
Polar aprotic solvents (e.g., THF) stabilize intermediates and improve reaction kinetics .
Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the chlorine-substituted benzene ring.
Mechanistic Insight :
-
Oxidative addition of Pd⁰ to the C–Cl bond facilitates aryl–heterocycle bond formation.
-
Electron-withdrawing groups (Cl, CF₃) activate the benzene ring toward electrophilic substitution .
Hydrolysis and Functional Group Interconversion
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.
Notable Data :
-
Hydrolysis rates increase with temperature and acid/base strength .
-
The trifluoroethyl group remains intact under mild hydrolysis conditions .
Grignard and Organometallic Reactions
The chlorine atom undergoes substitution with organometallic reagents.
Critical Parameters :
-
Steric hindrance from the trifluoroethyl group slows reaction kinetics but improves regioselectivity.
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and sulfonation at the meta position relative to the sulfonamide group.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C → 50°C (4 h) | 3-Chloro-5-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 82% | |
| Sulfonation (SO₃/H₂SO₄) | RT, 2 h | 3-Chloro-5-sulfo-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 76% |
Regiochemical Control :
-
Electron-withdrawing groups direct incoming electrophiles to the meta position.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds containing the trifluoroethyl group exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit specific cancer cell lines through mechanisms involving the modulation of nuclear receptors such as Liver X Receptors (LXRs) and Retinoic Acid Receptor-related Orphan Receptors (RORs). These receptors are crucial in regulating metabolic processes and have been implicated in cancer progression.
Case Study:
A study demonstrated that T0901317, a compound structurally related to 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide, inhibited RORα and RORγ, leading to reduced transcriptional activity associated with tumor growth .
1.2 Metabolic Regulation
The compound has also been explored for its role in metabolic regulation, particularly in lipid metabolism. The trifluoroethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy as a therapeutic agent for metabolic disorders.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Target Receptor | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| T0901317 | RORα | 132 | HepG2 |
| GSK3787 | LXR | 51 | Various Cancer Lines |
Agricultural Applications
2.1 Pesticidal Activity
The compound has been investigated for its potential use in agricultural applications as a pesticide. Its sulfonamide structure is known to exhibit herbicidal properties, making it a candidate for developing new agrochemicals.
Case Study:
Patents have been filed on formulations containing similar benzenesulfonamide compounds that demonstrate effective pest control mechanisms against various agricultural pests . These formulations leverage the unique chemical structure to enhance efficacy while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonamide moiety can form hydrogen bonds with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 2,2,2-Trifluoroethylamine
Uniqueness
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the combination of its chloro, trifluoroethyl, and benzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2327098-43-9
- Molecular Formula : C10H9ClF3N1O2S1
- Molecular Weight : 303.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition can lead to:
- Antimicrobial Activity : By inhibiting bacterial dihydropteroate synthase, the compound may disrupt folate synthesis in bacteria, leading to growth inhibition.
- Anticancer Properties : Preliminary studies suggest that the compound may affect cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the inhibitory effects observed in various studies:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 12 µg/mL | |
| This compound | S. aureus | 8 µg/mL | |
| Related sulfonamides | Various bacteria | Ranges from 4 to 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer).
- IC50 Values :
- MDA-MB-231: IC50 = 0.126 µM
- A549: IC50 = 0.442 µM
The selectivity index indicates a significant differentiation between cancerous and non-cancerous cells, suggesting a targeted approach in therapy.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in:
- A significant reduction in tumor size compared to control groups.
- Enhanced survival rates among treated mice.
This underscores the potential of this compound as a viable candidate for further development in cancer therapeutics.
Case Study 2: Safety Profile Evaluation
A subacute toxicity study was conducted using healthy mice at doses up to 40 mg/kg. Results indicated:
- No significant adverse effects were observed.
- The compound exhibited a favorable safety profile with minimal toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
